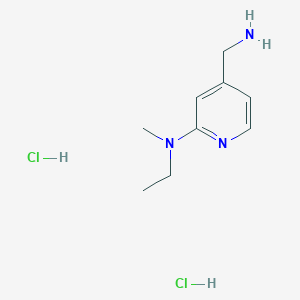

Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

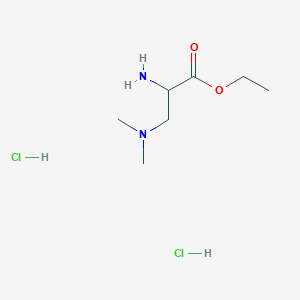

The molecular structure of Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride can be represented by the Inchi Code:1S/C7H16N2O2.2ClH/c1-4-11-7(10)6(8)5-9(2)3;;/h6H,4-5,8H2,1-3H3;2*1H . The molecular weight of this compound is 233.14 . Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 233.14 .Wissenschaftliche Forschungsanwendungen

Polymorphism Characterization

One study focuses on the polymorphism of a similar ethyl propanoate derivative, highlighting the challenges and techniques involved in characterizing polymorphic forms of investigational pharmaceutical compounds. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), were employed to distinguish subtle structural differences between polymorphic forms, crucial for pharmaceutical development (Vogt et al., 2013).

Neuroimaging in Alzheimer's Disease

Another research application involves a hydrophobic radiofluorinated derivative of a similar compound used with positron emission tomography (PET) for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This noninvasive technique is crucial for diagnosing Alzheimer's disease and monitoring the efficacy of experimental treatments (Shoghi-Jadid et al., 2002).

CO2 Capture and Utilization

Research on the kinetics of carbon dioxide (CO2) reactions with primary and tertiary amines, including compounds structurally related to ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride, explores their potential in CO2 capture technologies. These studies are vital for developing efficient methods for capturing and converting CO2, a significant greenhouse gas (Kadiwala et al., 2012).

Antibacterial Applications

The grafting of 2-(dimethylamino)ethyl methacrylate (DMAEMA) onto cellulosic fibers, followed by quaternization, demonstrates significant antibacterial activity against Escherichia coli. This research underscores the potential for developing antibacterial surfaces, which is crucial for medical and environmental applications (Roy et al., 2008).

Synthesis and Transformation Studies

Studies on the synthesis and transformations of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate explore its reactivity and potential applications in creating new chemical entities. Such research provides insights into synthetic methodologies that are foundational for drug development and materials science (Bevk et al., 2001).

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-(dimethylamino)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-4-11-7(10)6(8)5-9(2)3;;/h6H,4-5,8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPKRCHHFRLPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)